(S)-L-Cystine-15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

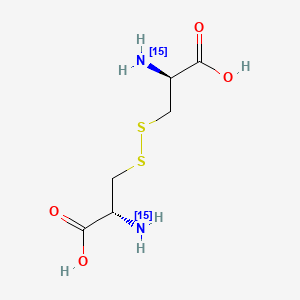

Molecular Formula |

C6H12N2O4S2 |

|---|---|

Molecular Weight |

242.3 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-3-[[(2R)-2-(15N)azanyl-2-carboxyethyl]disulfanyl]propanoic acid |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+/i7+1,8+1 |

InChI Key |

LEVWYRKDKASIDU-DNEJPWMJSA-N |

Isomeric SMILES |

C([C@H](C(=O)O)[15NH2])SSC[C@@H](C(=O)O)[15NH2] |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

(S)-L-Cystine-¹⁵N₂: A Technical Guide to Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-L-Cystine-¹⁵N₂, focusing on its isotopic purity, enrichment, and the analytical methodologies used for its characterization. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds.

Introduction to (S)-L-Cystine-¹⁵N₂

(S)-L-Cystine-¹⁵N₂ is a stable isotope-labeled form of the amino acid L-cystine, where both nitrogen atoms are substituted with the nitrogen-15 (¹⁵N) isotope. L-cystine, a disulfide-linked dimer of cysteine, plays a crucial role in protein structure and various metabolic pathways. The incorporation of ¹⁵N atoms creates a mass shift, allowing researchers to trace and quantify the molecule in complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This makes (S)-L-Cystine-¹⁵N₂ an invaluable tool in proteomics, metabolomics, and metabolic flux analysis, particularly in studying protein synthesis, degradation, and the biosynthesis of crucial molecules like glutathione.[1][2]

Isotopic Purity and Enrichment Data

The isotopic purity and enrichment of commercially available (S)-L-Cystine-¹⁵N₂ are critical parameters for ensuring the accuracy and reliability of experimental results. Isotopic enrichment refers to the percentage of the ¹⁵N isotope at the labeled positions, while chemical purity refers to the percentage of the desired chemical compound.[3] Below is a summary of data from prominent suppliers.

| Supplier | Product Number | Stated Isotopic Purity/Enrichment | Chemical Purity |

| Cambridge Isotope Laboratories, Inc. | NLM-3818-PK | 98% ¹⁵N₂ | 98% |

| Sigma-Aldrich | 952407 | 98 atom % ¹⁵N | ≥98% (CP) |

| MedChemExpress | HY-N0394S2 | 98.80% | 99.00% (HPLC) |

Note: Data is based on publicly available information from supplier websites and certificates of analysis.[2][4] Batch-to-batch variability may exist.

Experimental Protocols for Isotopic Analysis

Accurate determination of isotopic purity and enrichment is paramount. The two primary analytical techniques for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique for determining the isotopic enrichment of ¹⁵N-labeled compounds. The mass difference between the labeled and unlabeled isotopologues allows for their differentiation and quantification.

Protocol: LC-MS Analysis of (S)-L-Cystine-¹⁵N₂

-

Sample Preparation:

-

Prepare a stock solution of (S)-L-Cystine-¹⁵N₂ in a suitable solvent (e.g., dilute aqueous acid like 0.1 M HCl, as cystine has low solubility in neutral water).

-

For analysis in biological matrices (e.g., plasma, cell lysates), perform a protein precipitation step. A common method is the addition of a cold organic solvent (e.g., acetonitrile) or an acid (e.g., sulfosalicylic acid).[5][6]

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the amino acids.

-

Prepare a dilution series for a calibration curve using a known concentration of an unlabeled L-cystine standard.

-

Spike all samples, including calibration standards and quality controls, with a known concentration of an internal standard (e.g., L-Cystine-¹³C₆,¹⁵N₂ if available and distinguishable, or another labeled amino acid not present in the sample).[7]

-

Transfer the final diluted samples to autosampler vials for LC-MS analysis.[8]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Employ a suitable column for amino acid analysis, such as a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column.

-

Use a mobile phase system appropriate for amino acid separation, often consisting of an aqueous buffer with an organic modifier (e.g., water with formic acid and acetonitrile).[9]

-

Develop a gradient elution method to achieve good separation of cystine from other matrix components.

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification.

-

Monitor the specific precursor-to-product ion transitions for both unlabeled L-cystine and (S)-L-Cystine-¹⁵N₂. The precursor ion for (S)-L-Cystine-¹⁵N₂ will have a mass shift of +2 Da compared to unlabeled L-cystine.

-

Acquire data across the entire chromatographic run.

-

-

-

Data Analysis:

-

Integrate the peak areas for the specific transitions of both the labeled and unlabeled cystine.

-

Calculate the ratio of the peak area of the ¹⁵N-labeled cystine to the sum of the peak areas of both labeled and unlabeled cystine to determine the isotopic enrichment.

-

Use the calibration curve generated from the unlabeled standard to quantify the total amount of cystine in the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Determination

NMR spectroscopy, particularly ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, can be used to confirm the incorporation of ¹⁵N and assess isotopic enrichment. This technique provides information on the chemical environment of the nitrogen atoms.

Protocol: ¹H-¹⁵N HSQC NMR for (S)-L-Cystine-¹⁵N₂

-

Sample Preparation:

-

Dissolve a sufficient amount of the (S)-L-Cystine-¹⁵N₂ sample in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to aid solubility).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

Perform a standard 2D ¹H-¹⁵N HSQC experiment.[10][11] This experiment correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons.

-

Set the spectral widths in both the ¹H and ¹⁵N dimensions to encompass the expected chemical shifts of the amine protons and nitrogens of cystine.

-

Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

The presence of cross-peaks in the ¹H-¹⁵N HSQC spectrum confirms the presence of ¹⁵N-labeled cystine.

-

The intensity of the cross-peaks is proportional to the amount of the ¹⁵N-labeled species.

-

To quantify the enrichment, a known concentration of an unlabeled standard can be added, and the relative intensities of the signals can be compared. However, for highly enriched samples, the absence of signals from the unlabeled compound is a strong indicator of high isotopic purity.

-

Application: Tracing Glutathione Biosynthesis

A key application of (S)-L-Cystine-¹⁵N₂ is in metabolic flux analysis, particularly for studying the biosynthesis of glutathione (GSH), a critical antioxidant. By providing cells with ¹⁵N₂-labeled cystine, researchers can track the incorporation of the labeled nitrogen atoms into the newly synthesized glutathione.

Glutathione Biosynthesis Pathway

The diagram below illustrates the two-step enzymatic synthesis of glutathione from its constituent amino acids: glutamate, cysteine, and glycine.

Caption: Glutathione biosynthesis from ¹⁵N-labeled L-Cysteine.

Experimental Workflow for Tracing Glutathione Metabolism

The following diagram outlines a typical experimental workflow for using (S)-L-Cystine-¹⁵N₂ to trace its incorporation into glutathione in a cell culture model, followed by LC-MS analysis.

References

- 1. Buy L-Cystine-13C6,15N2 | 1252803-65-8 [smolecule.com]

- 2. isotope.com [isotope.com]

- 3. isotope.com [isotope.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 6. agilent.com [agilent.com]

- 7. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. HSQC_15N.nan [protocols.io]

- 11. protein-nmr.org.uk [protein-nmr.org.uk]

An In-depth Technical Guide on (S)-L-Cystine-15N2: Molecular Formula and Weight

This technical guide provides essential information regarding the molecular formula and weight of the isotopically labeled amino acid, (S)-L-Cystine-15N2. This compound is a critical tool for researchers and scientists, particularly in the fields of proteomics, metabolomics, and drug development, where it is used as a tracer to elucidate metabolic pathways and protein structures.

Molecular Composition and Isotopic Labeling

(S)-L-Cystine is a dimeric amino acid formed by the oxidation of two L-cysteine residues, which are linked by a disulfide bond. In this compound, the naturally occurring Nitrogen-14 (¹⁴N) atoms are replaced with the stable, heavier isotope Nitrogen-15 (¹⁵N). This isotopic substitution allows for the differentiation and quantification of the labeled molecule in complex biological samples using mass spectrometry-based techniques.

The molecular formula for unlabeled (S)-L-Cystine is C₆H₁₂N₂O₄S₂. For the isotopically labeled variant, the formula is written as C₆H₁₂(¹⁵N)₂O₄S₂ to denote the presence of the Nitrogen-15 isotopes.

Quantitative Data Summary

The following tables summarize the molecular formula and weight of both unlabeled and ¹⁵N-labeled (S)-L-Cystine, along with the atomic weights of the constituent elements used for molecular weight calculation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| (S)-L-Cystine | C₆H₁₂N₂O₄S₂ | 240.30 |

| (S)-L-Cystine-¹⁵N₂ | C₆H₁₂¹⁵N₂O₄S₂ | 242.29[1][2] |

| Element / Isotope | Symbol | Standard Atomic Weight ( g/mol ) |

| Carbon | C | [12.0096, 12.0116][3][4] |

| Hydrogen | H | [1.00784, 1.00811][5][6][7] |

| Nitrogen-15 | ¹⁵N | 15.0001088983 |

| Oxygen | O | [15.99903, 15.99977][8][9][10] |

| Sulfur | S | [32.059, 32.076][11][12] |

Experimental Protocols

The determination of the molecular weight of this compound is typically performed using high-resolution mass spectrometry (HRMS).

Methodology for Molecular Weight Determination by Mass Spectrometry:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

-

Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used technique for amino acids, as it is a soft ionization method that minimizes fragmentation.

-

Mass Analysis: The ionized molecules are guided into the mass analyzer (e.g., Orbitrap, TOF, or FT-ICR). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The molecular weight is determined from the peak corresponding to the protonated molecule, [M+H]⁺. The high resolution of the instrument allows for the accurate mass measurement, which can be used to confirm the elemental composition.

Diagrams

The following diagrams illustrate the logical workflow for determining the molecular weight of this compound and the relationship between the unlabeled and labeled compounds.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. isotope.com [isotope.com]

- 3. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

- 9. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 10. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. Sulfur - Wikipedia [en.wikipedia.org]

A Technical Guide to 15N Metabolic Labeling with Amino Acids for Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of 15N metabolic labeling with amino acids, a powerful technique for quantitative proteomics. Metabolic labeling, in which stable isotopes are incorporated into proteins in vivo, provides a robust method for accurately quantifying dynamic changes in protein expression, synthesis, and turnover.[1][2][3] This guide details the underlying principles, experimental protocols, data analysis workflows, and key applications of this versatile technique.

Core Principles of 15N Metabolic Labeling

Metabolic labeling with the heavy isotope of nitrogen (¹⁵N) is a powerful method for accurate protein quantitation.[1] The fundamental principle involves replacing the naturally abundant light nitrogen (¹⁴N) with its heavier, non-radioactive isotope, ¹⁵N, within the cellular proteome. This is achieved by culturing cells or feeding organisms a diet in which the sole nitrogen source is ¹⁵N-labeled. As cells grow and synthesize new proteins, they incorporate the heavy ¹⁵N atoms from the provided amino acids into the newly synthesized proteins.

This results in two distinct cell or organism populations: a "light" population with proteins containing ¹⁴N and a "heavy" population with proteins containing ¹⁵N.[1][4] Because the "heavy" and "light" proteins are chemically identical, they behave similarly during sample processing, such as protein extraction and enzymatic digestion.[1][5] When the "heavy" and "light" samples are mixed, the corresponding peptides can be distinguished by mass spectrometry due to the mass difference imparted by the ¹⁵N isotope.[1][5] The relative abundance of a protein between the two samples can then be determined by comparing the signal intensities of the "heavy" and "light" peptide pairs.

One of the key advantages of metabolic labeling is that the isotopic labels are introduced at the very beginning of the experimental workflow, minimizing a key source of error in quantification.[1] This approach contrasts with in-vitro labeling methods where isotopes are chemically added to proteins or peptides after extraction, which can be prone to incomplete labeling and side reactions.[1]

Experimental Workflow and Signaling Pathways

The general workflow for a 15N metabolic labeling experiment involves several key stages, from sample preparation to data analysis. The specific details of the protocol will vary depending on the organism being studied.

The core of the technique relies on the cellular machinery for protein synthesis. Amino acids from the culture medium or diet are taken up by cells and used by ribosomes to translate mRNA into proteins. By providing ¹⁵N-labeled amino acids, the isotope is incorporated throughout the proteome.

Quantitative Data Presentation

The efficiency of ¹⁵N labeling and the observed protein turnover rates can vary depending on the organism and experimental conditions. The following tables summarize typical quantitative data obtained from ¹⁵N metabolic labeling experiments.

| Organism/System | Labeling Efficiency (%) | Labeling Duration | Reference |

| Arabidopsis thaliana | 93-99 | 14 days | [4][5] |

| Chlamydomonas reinhardtii | ~98 | 3 subcultures | [6] |

| Saccharomyces cerevisiae | >90 | - | [7] |

| Rat (liver) | ~91 | - | [8] |

| Rat (brain) | ~74 (improves with generational labeling) | - | [8] |

Table 1: Reported 15N Labeling Efficiencies in Various Organisms.

| Protein | Organism | Fractional Synthesis Rate (%/day) | Half-life (days) | Reference |

| Calreticulin precursor | Pancreatic Cancer Cells | 44-76 | - | [9] |

| Alpha-enolase | Pancreatic Cancer Cells | 44-76 | - | [9] |

| RuBisCo large subunit | Chlamydomonas reinhardtii | - | Varies | [6] |

| ATP synthase CF1 alpha subunit | Chlamydomonas reinhardtii | - | Varies | [6] |

| ATP synthase CF1 beta subunit | Chlamydomonas reinhardtii | - | Varies | [6] |

Table 2: Examples of Protein Turnover Rates Determined by 15N Metabolic Labeling.

Detailed Experimental Protocols

The following sections provide generalized, step-by-step protocols for ¹⁵N metabolic labeling in common research models. These should be adapted based on specific experimental goals and laboratory conditions.

15N Labeling in E. coli

This protocol is adapted for protein expression and labeling in E. coli.

Materials:

-

E. coli expression strain

-

Expression vector with the gene of interest

-

Minimal medium plates

-

M9 minimal medium components

-

¹⁵NH₄Cl (as the sole nitrogen source)

-

Glucose (or other carbon source)

-

Trace elements solution

-

MgSO₄, CaCl₂, Biotin, Thiamin

-

Appropriate antibiotics

-

IPTG (or other inducer)

Procedure:

-

Transformation: Transform the expression vector into a suitable E. coli strain and plate on minimal medium plates containing the appropriate antibiotic. Incubate overnight at 37°C.[10]

-

Starter Culture: Pick a single colony and inoculate 5 mL of M9 minimal medium containing ¹⁵NH₄Cl and other required supplements. Grow overnight at 37°C with shaking.[10][11]

-

Main Culture: Inoculate 1 L of M9 minimal medium (containing ¹⁵NH₄Cl) with the overnight starter culture. Grow at the optimal temperature for your protein expression until the OD₆₀₀ reaches 0.8–1.0.[10]

-

Induction: Induce protein expression with IPTG and continue to culture for 2-12 hours, depending on the protein.[10]

-

Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -20°C or used immediately for protein purification.[10]

15N Labeling in Mammalian Cells

This protocol provides a general framework for labeling mammalian cells in culture.

Materials:

-

Mammalian cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI) lacking the standard amino acids to be labeled

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" amino acids (¹⁴N)

-

"Heavy" ¹⁵N-labeled amino acids

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Protease inhibitors

Procedure:

-

Cell Culture Adaptation: Gradually adapt cells to the custom medium containing dialyzed FBS to deplete endogenous "light" amino acids.

-

Labeling: Culture one population of cells in "light" medium and another in "heavy" medium containing the ¹⁵N-labeled amino acids for several cell divisions to ensure complete incorporation.

-

Experimental Treatment: Apply the experimental conditions (e.g., drug treatment) to both "light" and "heavy" cell populations.

-

Harvesting: Wash the cells with PBS and harvest by scraping or trypsinization.

-

Mixing: Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Protein Extraction: Lyse the mixed cell pellet using a suitable lysis buffer containing protease inhibitors.

-

Protein Digestion: Proceed with protein digestion, typically using trypsin, for subsequent mass spectrometry analysis.

Data Analysis Workflow

The analysis of data from ¹⁵N metabolic labeling experiments requires specialized software to identify and quantify the "heavy" and "light" peptide pairs.

A crucial step in the data analysis is the determination of the labeling efficiency, as incomplete labeling can affect the accuracy of quantification.[4][5] Software tools can adjust the calculated peptide ratios based on the determined labeling efficiency.[1][4] The final output is a list of identified proteins and their relative abundance ratios between the experimental conditions.

Conclusion

15N metabolic labeling with amino acids is a highly accurate and versatile technique for quantitative proteomics. Its ability to introduce isotopic labels in vivo minimizes experimental variability and allows for the precise measurement of changes in protein abundance, synthesis, and degradation. While the experimental setup and data analysis require careful consideration, the depth and quality of the resulting quantitative data make it an invaluable tool for researchers in basic science and drug development.

References

- 1. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 2. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. liverpool.ac.uk [liverpool.ac.uk]

- 4. biorxiv.org [biorxiv.org]

- 5. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An economic approach to efficient isotope labeling in insect cells using homemade 15N-, 13C- and 2H-labeled yeast extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

The Biological Role of L-Cystine in Cellular Metabolism: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-cystine, the oxidized dimer of the amino acid L-cysteine, plays a pivotal role in cellular metabolism, extending far beyond its function as a building block for protein synthesis. This guide provides a comprehensive technical overview of the multifaceted roles of L-cystine, focusing on its cellular uptake, reduction to cysteine, and its critical contributions to redox homeostasis, protein structure and function, and the regulation of key cellular processes. Detailed experimental methodologies and quantitative data are presented to serve as a valuable resource for researchers in the fields of biochemistry, cell biology, and pharmacology.

Introduction to L-Cystine Metabolism

L-cysteine is a semi-essential proteinogenic amino acid characterized by its thiol-containing side chain.[1] In the extracellular environment, cysteine readily oxidizes to form L-cystine, a more stable disulfide-linked dimer.[2] Consequently, the majority of extracellular cyst(e)ine exists in the form of L-cystine. Cellular metabolism, however, primarily utilizes the reduced form, L-cysteine. Therefore, the uptake of extracellular L-cystine and its subsequent intracellular reduction is a critical process for maintaining cellular function.

The biological significance of L-cystine metabolism is underscored by its involvement in:

-

Glutathione (GSH) Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of glutathione, the most abundant endogenous antioxidant in mammalian cells.[1][3][4]

-

Protein Structure and Function: The sulfhydryl group of cysteine residues can form disulfide bonds, which are crucial for the proper folding, stability, and function of many proteins, particularly secreted and membrane-bound proteins.[1]

-

Redox Signaling: The reversible oxidation and reduction of cysteine residues in proteins serve as a molecular switch, modulating protein activity in response to changes in the cellular redox environment.

-

Iron-Sulfur Cluster Biogenesis: Cysteine provides the sulfur atom for the assembly of iron-sulfur clusters, which are essential cofactors for numerous enzymes involved in electron transport and metabolic reactions.

-

Detoxification: Glutathione, derived from L-cysteine, plays a central role in the detoxification of xenobiotics and reactive oxygen species (ROS).

-

Regulation of Cell Death Pathways: L-cystine metabolism is intricately linked to programmed cell death pathways, most notably ferroptosis, an iron-dependent form of regulated cell death.[5]

Dysregulation of L-cystine metabolism is implicated in various pathological conditions, including neurodegenerative diseases, cancer, and inherited metabolic disorders such as cystinosis.[6]

Cellular Uptake and Reduction of L-Cystine

The entry of L-cystine into the cell is mediated by specific amino acid transport systems. The most well-characterized of these is System xc- , a sodium-independent antiporter that exchanges one molecule of extracellular L-cystine for one molecule of intracellular glutamate.[2][6] System xc- is a heterodimer composed of a light chain subunit, xCT (SLC7A11), and a heavy chain subunit, 4F2hc (SLC3A2).[6]

Other transporters, such as the alanine-serine-cysteine (ASC) transporters and the L-type amino acid transporters, have also been implicated in the transport of L-cysteine and, to a lesser extent, L-cystine.[7] The expression and activity of these transporters vary between cell types and can be influenced by the cellular redox state and nutrient availability.

Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. This reduction is primarily catalyzed by the thioredoxin (Trx) system , which consists of thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH.[8] Glutathione (GSH) can also directly reduce L-cystine, although the thioredoxin system is considered the major pathway.[2]

Quantitative Data on L-Cystine Transport and Concentrations

The following tables summarize key quantitative data related to L-cystine transport and cellular concentrations. It is important to note that these values can vary significantly depending on the cell type, culture conditions, and analytical methods used.

| Transporter System | Substrate(s) | Cell Type | Km (µM) | Reference(s) |

| System xc- | L-Cystine, L-Glutamate | Rat Alveolar Type II Cells | >500 | [7] |

| System ASC | L-Cysteine, L-Alanine, L-Serine | Rat Alveolar Type II Cells | 16.9 | [7] |

| System L | L-Cysteine | Rat Alveolar Type II Cells | 99.9 | [7] |

Table 1: Michaelis-Menten constants (Km) for L-cystine and L-cysteine transporters in rat alveolar type II cells.

| Analyte | Compartment | Species | Concentration (µM) | Reference(s) |

| GSH | Plasma | Rat | 49.8 ± 7.5 | [7] |

| GSSG | Plasma | Rat | 4.5 ± 1.4 | [7] |

| GSH | Bronchoalveolar Lavage (BAL) Fluid | Rat | 336 ± 3.2 | [7] |

| GSSG | Bronchoalveolar Lavage (BAL) Fluid | Rat | 135 ± 6.3 | [7] |

| L-Cystine | Human Tears | Human | - | [9] |

| L-Cysteine | Human Tears | Human | 13 - 49 | [9] |

Table 2: Representative concentrations of glutathione (GSH), glutathione disulfide (GSSG), L-cystine, and L-cysteine in biological fluids.

Core Metabolic Pathways Involving L-Cystine

Glutathione (GSH) Synthesis

The synthesis of glutathione is a two-step, ATP-dependent process that occurs in the cytosol.[3]

-

Formation of γ-glutamylcysteine: The first and rate-limiting step is the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, catalyzed by glutamate-cysteine ligase (GCL) .

-

Addition of glycine: The second step involves the addition of glycine to the C-terminus of γ-glutamylcysteine, a reaction catalyzed by glutathione synthetase (GS) .

The availability of cysteine is the primary determinant of the rate of GSH synthesis.[1]

Protein Disulfide Bond Formation

In the oxidizing environment of the endoplasmic reticulum (ER), the thiol groups of cysteine residues within proteins can be oxidized to form disulfide bonds. This process, known as oxidative folding, is critical for the structural integrity and function of many secreted and membrane proteins. The formation, reduction, and isomerization of disulfide bonds are catalyzed by a family of enzymes known as protein disulfide isomerases (PDIs) .

Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The cellular defense against ferroptosis is heavily reliant on the activity of glutathione peroxidase 4 (GPX4) , a selenoenzyme that utilizes glutathione to reduce lipid hydroperoxides to non-toxic lipid alcohols.

Inhibition of L-cystine uptake via System xc- leads to a depletion of intracellular cysteine and, consequently, a reduction in glutathione levels. The resulting decrease in GPX4 activity leads to an accumulation of lipid peroxides, culminating in ferroptotic cell death.[5]

Signaling Pathways and Regulatory Networks

The metabolism of L-cystine is tightly regulated and integrated with major cellular signaling networks, including the mTOR pathway.

mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. The mTORC1 complex is activated by amino acids, including L-cysteine, and promotes anabolic processes while inhibiting catabolic processes like autophagy. Recent studies have shown that lysosomal cystine efflux, mediated by the transporter cystinosin, can suppress mTORC1 signaling, thereby maintaining autophagy during periods of starvation.[10][11] This suggests a feedback loop where cysteine metabolism communicates nutrient availability between lysosomes and mitochondria to control mTORC1 activity. Furthermore, mTORC2 has been shown to regulate the activity of the xCT transporter through phosphorylation, directly linking growth factor signaling to amino acid uptake and utilization.[12]

Experimental Protocols

Measurement of Cellular L-Cystine Uptake

Principle: This protocol describes a common method for measuring the uptake of L-cystine into cultured cells using radiolabeled [14C]-L-cystine.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

-

[14C]-L-Cystine (specific activity ~300 mCi/mmol)

-

Unlabeled L-cystine

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Protein assay reagent (e.g., BCA or Bradford)

Procedure:

-

Seed cells in 12-well or 24-well plates and grow to the desired confluency.

-

On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.

-

Prepare uptake solutions containing a fixed concentration of [14C]-L-cystine (e.g., 1 µM) and varying concentrations of unlabeled L-cystine (for kinetic analysis) in HBSS. Include a control with no unlabeled L-cystine.

-

Add the uptake solution to each well and incubate at 37°C for a defined period (e.g., 5-30 minutes). The incubation time should be within the linear range of uptake.

-

To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS.

-

Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Use a portion of the cell lysate to determine the total protein concentration.

-

Calculate the rate of L-cystine uptake and normalize to the protein concentration (e.g., in nmol/mg protein/min).

Quantification of Intracellular Glutathione (GSH)

Principle: This protocol describes the quantification of total glutathione (GSH and GSSG) using a colorimetric assay based on the enzymatic recycling method with Ellman's reagent (DTNB).

Materials:

-

Cultured cells or tissue homogenates

-

Metaphosphoric acid (MPA) or perchloric acid (PCA) for deproteinization

-

Potassium phosphate buffer

-

NADPH

-

Glutathione reductase

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

GSH and GSSG standards

-

Microplate reader

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Deproteinize the samples by adding an equal volume of 10% MPA or PCA, vortexing, and centrifuging to pellet the precipitated protein.

-

Collect the supernatant containing the acid-soluble thiols.

-

Prepare a standard curve using known concentrations of GSH.

-

In a 96-well plate, add the sample supernatant or GSH standards.

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and glutathione reductase.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding DTNB solution to each well.

-

Immediately measure the absorbance at 412 nm in a kinetic mode for several minutes.

-

The rate of color development is proportional to the concentration of total glutathione.

-

To measure GSSG specifically, first derivatize the GSH in the sample with 2-vinylpyridine before performing the assay. The GSH concentration can then be calculated by subtracting the GSSG concentration from the total glutathione concentration.

Detection of Protein Disulfide Bonds by Western Blot

Principle: This protocol allows for the detection of disulfide-linked protein complexes by performing SDS-PAGE under non-reducing conditions.

Materials:

-

Protein samples

-

Laemmli sample buffer without a reducing agent (e.g., β-mercaptoethanol or DTT)

-

Laemmli sample buffer with a reducing agent

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific to the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare two sets of protein samples. To one set, add Laemmli sample buffer without a reducing agent. To the other set, add Laemmli sample buffer containing a reducing agent.

-

Do not boil the samples intended for non-reducing SDS-PAGE, as heat can sometimes promote disulfide bond rearrangement.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

The presence of higher molecular weight bands in the non-reduced lanes compared to the reduced lanes is indicative of disulfide-linked oligomers.

Visualizations of Key Pathways and Workflows

L-Cystine Uptake and Glutathione Synthesis Pathway

Caption: Cellular uptake of L-cystine and its role in glutathione synthesis.

Experimental Workflow for Measuring L-Cystine Uptake

Caption: Workflow for measuring cellular L-cystine uptake using a radiolabeled tracer.

Conclusion

L-cystine metabolism is a cornerstone of cellular physiology, with profound implications for redox homeostasis, protein function, and the regulation of cell fate. A thorough understanding of the molecular mechanisms governing L-cystine uptake, its conversion to L-cysteine, and its subsequent metabolic integration is crucial for advancing our knowledge of various diseases and for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers, offering both a conceptual framework and practical methodologies to investigate the intricate and vital roles of L-cystine in cellular metabolism.

References

- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glutathione Synthesis from Cysteine: Process -ETprotein [etprotein.com]

- 4. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cystine/cysteine metabolism regulates the progression and response to treatment of triple‑negative breast cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Thioredoxin-related protein of 14 kDa is an efficient L-cystine reductase and S-denitrosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. mTORC2 regulates amino acid metabolism in cancer by phosphorylation of the cystine-glutamate antiporter xCT - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (S)-L-Cystine-¹⁵N₂: Suppliers, Purchasing, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on sourcing (S)-L-Cystine-¹⁵N₂, a stable isotope-labeled amino acid crucial for a variety of research applications. This document outlines key suppliers, purchasing details, and a detailed experimental protocol for its use in metabolic labeling and quantitative proteomics.

Sourcing and Purchasing (S)-L-Cystine-¹⁵N₂

Several reputable suppliers offer high-purity (S)-L-Cystine-¹⁵N₂ for research purposes. Below is a comparative summary of offerings from leading vendors. It is recommended to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity | Chemical Purity | CAS Number | Molecular Weight |

| Sigma-Aldrich | L-Cystine-¹⁵N₂ | 952407-61-3 | 98 atom % ¹⁵N | ≥98% (CP) | 952407-61-3 | 242.29 |

| MedchemExpress | (S)-L-Cystine-¹⁵N₂ | HY-N0394S2 | ≥98.0% | ≥99.0% | 952407-61-3 | 242.29 |

| Cambridge Isotope Laboratories | L-Cystine (¹⁵N₂, 98%) | NLM-3818 | 98% | 98% | 952407-61-3 | 242.29 |

Experimental Protocol: Metabolic Labeling of a Human Cell Line for Quantitative Proteomics

This protocol details a common application of (S)-L-Cystine-¹⁵N₂ in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for the relative quantification of proteins.

Materials

-

Human cell line (e.g., HEK293, HeLa)

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-cystine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

(S)-L-Cystine-¹⁵N₂ (heavy)

-

L-Cystine (light)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE equipment and reagents

-

In-gel or in-solution digestion kit (with Trypsin)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Methodology

-

Cell Culture Preparation:

-

Culture the chosen human cell line in standard complete medium until the desired cell number is reached.

-

Prepare two sets of SILAC media:

-

"Light" medium: SILAC-grade medium supplemented with 10% dFBS and "light" L-Cystine at the standard concentration.

-

"Heavy" medium: SILAC-grade medium supplemented with 10% dFBS and (S)-L-Cystine-¹⁵N₂ at the same concentration as the light version.

-

-

-

Metabolic Labeling:

-

Passage the cells and seed them into the "light" and "heavy" SILAC media.

-

Culture the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled and unlabeled L-cystine into the proteome.

-

-

Experimental Treatment:

-

Once labeling is complete, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

-

-

Cell Harvesting and Lysis:

-

Wash the cells with ice-cold PBS and harvest them.

-

Combine an equal number of cells from the "light" and "heavy" populations.

-

Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysate.

-

-

Protein Digestion:

-

Proteins can be separated by SDS-PAGE followed by in-gel digestion or digested directly in-solution.

-

Reduce and alkylate the proteins.

-

Digest the proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of ¹⁵N in the cystine residues.

-

-

Data Analysis:

-

Utilize specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the "light" and "heavy" peptide pairs.

-

The ratio of the intensities of the heavy to light peptides for a given protein reflects the change in its abundance in response to the experimental treatment.

-

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logic behind SILAC-based quantitative proteomics.

Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

Caption: The core principle of SILAC quantification based on mass shift.

Applications in Research and Drug Development

The use of (S)-L-Cystine-¹⁵N₂ is not limited to the protocol described above. Its applications extend to:

-

Metabolic Flux Analysis: Tracing the metabolic fate of cystine in various cellular pathways.

-

Biomarker Discovery: Identifying proteins that are differentially expressed in disease states or in response to drug candidates.

-

Drug Target Validation: Assessing the downstream effects of a drug on protein expression and turnover.

-

Biomolecular NMR: As a source of ¹⁵N for structural and dynamic studies of proteins.[1]

This technical guide provides a foundational understanding for researchers and professionals interested in utilizing (S)-L-Cystine-¹⁵N₂. For specific applications and troubleshooting, consulting the manufacturer's literature and relevant scientific publications is highly recommended.

References

Navigating the World of 15N: A Technical Guide to the Safe and Effective Handling of 15N Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and application of 15N labeled compounds. These powerful tools are instrumental in a wide range of scientific disciplines, from elucidating complex biological pathways to accelerating drug discovery. This whitepaper serves as an essential resource for laboratory personnel, ensuring the safe and effective utilization of these valuable research materials.

The Nature of 15N: A Stable Isotope

Nitrogen, a fundamental element of life, is composed of two stable isotopes: the highly abundant 14N (99.63%) and the rare 15N (0.37%). Unlike radioactive isotopes, stable isotopes such as 15N do not decay and emit radiation. This inherent stability is the cornerstone of their safety profile, making them ideal for in vivo studies and applications where radioactivity is a concern.

The primary hazard associated with 15N labeled compounds is not radiological but is instead determined by the chemical and toxicological properties of the molecule into which the 15N isotope is incorporated. For instance, 15N-labeled ammonia (¹⁵NH₃) poses the same chemical hazards as unlabeled ammonia (¹⁴NH₃). Therefore, a thorough risk assessment must be conducted based on the chemical nature of the compound.

Prudent Practices for Safe Handling and Storage

Adherence to Good Laboratory Practices (GLP) is paramount when working with any chemical, including 15N labeled compounds.[1][2][3][4][5] A comprehensive Chemical Hygiene Plan should be in place, outlining standard operating procedures for safe handling, storage, and disposal.[6]

2.1. Personal Protective Equipment (PPE)

The minimum required PPE when handling 15N labeled compounds includes:

-

Safety glasses or goggles: To protect the eyes from splashes.

-

Lab coat: To protect skin and clothing from contamination.

-

Gloves: Chemically resistant gloves appropriate for the specific compound and solvent being used.

2.2. Engineering Controls

-

Fume Hood: For volatile compounds or those that may produce aerosols, work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

2.3. Storage and Stability

Proper storage is crucial to maintain the integrity and stability of 15N labeled compounds. While the 15N isotope itself is stable, the organic molecules they are part of can degrade over time.

| Compound Type | Recommended Storage Conditions | Notes |

| Amino Acids (Solid) | -20°C, desiccated | Protect from moisture. Long-term storage at -80°C is recommended for maximum stability. Studies on dried blood spots have shown significant degradation of some amino acids over several years at +4°C and room temperature.[7] |

| Peptides (Lyophilized) | -20°C or -80°C | Peptides are susceptible to degradation by proteases and oxidation. Storage at lower temperatures minimizes these processes. The half-life of peptides in plasma at room temperature can be on the order of hours.[8][9] |

| Nucleic Acids (DNA/RNA) | -20°C or -80°C in a suitable buffer (e.g., TE buffer) | For long-term archiving, storage at -80°C is recommended to prevent degradation by nucleases and hydrolysis. Untreated biological samples are generally not stable at room temperature.[10] |

| Gaseous Compounds (e.g., ¹⁵N₂) | Room temperature in a well-ventilated area, secured | Cylinders should be stored upright and away from heat and direct sunlight. |

2.4. Spill and Waste Management

-

Spill Response: Have a spill kit readily available. In the event of a spill, follow your institution's established procedures for chemical spills.

-

Waste Disposal: Dispose of 15N labeled compounds as chemical waste, following all local, state, and federal regulations. The disposal method is dictated by the chemical properties of the compound, not the isotopic label.

Occupational Exposure Limits

As 15N is a stable isotope, there are no specific occupational exposure limits (OELs) for 15N itself. The OELs for a 15N labeled compound are the same as for its unlabeled counterpart. Below are the OELs for some common nitrogen-containing compounds.

| Compound | OSHA PEL (TWA) | ACGIH TLV (TWA) | NIOSH REL (TWA) |

| Ammonia | 50 ppm | 25 ppm | 25 ppm |

| Nitrogen Dioxide | 5 ppm (ceiling) | 0.2 ppm | 1 ppm (STEL) |

| Nitric Oxide | 25 ppm | 25 ppm | 25 ppm |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; STEL: Short-Term Exposure Limit.

Experimental Protocols

4.1. General Workflow for Handling 15N Labeled Compounds

The following diagram illustrates a general workflow for the safe handling of 15N labeled compounds from receipt to disposal.

Caption: A typical workflow for handling 15N labeled compounds.

4.2. Safety Decision Tree

This decision tree provides a logical framework for determining the necessary safety precautions when working with a new 15N labeled compound.

Caption: A decision tree for assessing 15N compound handling risks.

4.3. Metabolic Labeling of Proteins in E. coli with 15N

This protocol is adapted for the expression of 15N labeled proteins in E. coli for subsequent analysis by NMR or mass spectrometry.[11]

Materials:

-

E. coli expression strain containing the plasmid for the protein of interest.

-

Minimal media (e.g., M9)

-

¹⁵NH₄Cl (as the sole nitrogen source)

-

Glucose (or other carbon source)

-

Appropriate antibiotics

-

IPTG (for induction)

Procedure:

-

Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Adaptation Culture: Inoculate 100 mL of minimal medium containing ¹⁵NH₄Cl with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Main Culture: Inoculate 1 L of minimal medium containing ¹⁵NH₄Cl with the adaptation culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue to grow for 12-16 hours.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis and Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol. Store the purified protein at -80°C.[12]

4.4. Isotope Ratio Mass Spectrometry (IRMS) for 15N Analysis

This protocol provides a general overview of sample preparation for 15N analysis by IRMS.[13][14][15][16][17]

Materials:

-

Dried and homogenized sample

-

Tin capsules

-

Microbalance

-

Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS)

Procedure:

-

Sample Preparation: Dry the sample to a constant weight and grind to a fine, homogeneous powder.

-

Weighing: Accurately weigh the sample into a tin capsule. The amount of sample will depend on the expected nitrogen content.

-

Encapsulation: Seal the tin capsule to ensure no sample is lost.

-

Analysis: Place the encapsulated sample into the autosampler of the EA-IRMS. The instrument will combust the sample, converting the nitrogen in the sample to N₂ gas, which is then introduced into the mass spectrometer for isotopic analysis.

-

Data Analysis: The software will calculate the ¹⁵N abundance, often expressed in delta notation (δ¹⁵N).

Application Spotlight: Tracing Nitrogen in Metabolic Pathways

15N labeled compounds are invaluable for tracing the flow of nitrogen through metabolic pathways. The urea cycle is a prime example where 15N can be used to follow the conversion of toxic ammonia into urea for excretion.

5.1. The Urea Cycle: A Pathway for Nitrogen Excretion

The following diagram illustrates the key steps of the urea cycle and where 15N labeled precursors can be introduced to trace nitrogen flow.

Caption: The Urea Cycle, highlighting entry points for 15N tracers.

By providing ¹⁵N-labeled ammonia or a ¹⁵N-labeled amino acid like aspartate, researchers can use mass spectrometry to track the incorporation of the heavy isotope into the various intermediates of the urea cycle and ultimately into the final product, urea. This allows for the quantification of pathway flux and the identification of potential metabolic dysregulation.

Conclusion

15N labeled compounds are powerful and safe tools for a wide array of scientific investigations. By understanding their chemical nature, adhering to rigorous safety protocols, and employing appropriate experimental designs, researchers can unlock their full potential to advance our understanding of biological systems and accelerate the development of new therapeutics. This guide provides a foundational framework for the safe and effective use of these essential research materials. Always consult your institution's specific safety guidelines and the Safety Data Sheet for the particular compound you are working with.

References

- 1. metsol.com [metsol.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 4. safetyculture.com [safetyculture.com]

- 5. proto.ufsc.br [proto.ufsc.br]

- 6. researchgate.net [researchgate.net]

- 7. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biological Sample Collection, Transport, Archiving, and Purification for Nucleic Acid Analysis [sigmaaldrich.com]

- 11. antibodies.cancer.gov [antibodies.cancer.gov]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. vliz.be [vliz.be]

- 15. researchgate.net [researchgate.net]

- 16. Sample Preparation - Carbon and Nitrogen in Solids | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 17. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

A Guide to 15N Isotope Analysis: From Natural Abundance to Enriched Compound Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The stable isotope of nitrogen, 15N, serves as a powerful and versatile tool across a spectrum of scientific disciplines. Its unique properties, when compared to the far more abundant 14N, allow for the precise tracing and quantification of nitrogen-containing molecules in complex biological systems. This technical guide provides a comprehensive overview of the fundamental differences between naturally abundant 15N and 15N-enriched compounds, details key experimental methodologies, and explores its critical applications in research and drug development.

The Core Distinction: Natural Abundance vs. Enriched Compounds

Nitrogen in nature is predominantly composed of two stable isotopes: 14N and 15N. The vast majority is 14N, with 15N constituting a mere fraction of the total nitrogen pool. This low natural abundance is a key feature that enables the use of 15N as a tracer. By introducing compounds artificially enriched with 15N into a biological system, researchers can easily distinguish the labeled molecules from the endogenous, unlabeled ones.

| Property | 14N | 15N |

| Natural Abundance | ~99.63% | ~0.37% |

| Number of Protons | 7 | 7 |

| Number of Neutrons | 7 | 8 |

| Nuclear Spin (I) | 1 | 1/2 |

| NMR Activity | Active (Quadrupolar) | Active (Non-quadrupolar) |

The difference in nuclear spin is particularly significant for Nuclear Magnetic Resonance (NMR) spectroscopy. The spin of 1/2 for 15N results in sharper NMR signals, making it highly suitable for detailed structural and dynamic studies of proteins and other macromolecules.[1]

Key Applications in Research and Drug Development

The ability to track nitrogen pathways with high precision has made 15N-enriched compounds indispensable in several key areas:

-

Metabolic Studies and Flux Analysis: 15N-labeled substrates, such as amino acids and nucleotides, are used to trace metabolic pathways and quantify the flow of nitrogen through these networks (metabolic flux analysis).[2] This is crucial for understanding cellular metabolism in both healthy and diseased states.

-

Quantitative Proteomics: Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and metabolic labeling with 15N salts are widely used techniques for the relative and absolute quantification of proteins.[3] By comparing the abundance of 14N and 15N-labeled peptides, researchers can identify changes in protein expression in response to various stimuli or in different disease models.

-

Structural Biology (NMR): The favorable NMR properties of 15N are exploited to determine the three-dimensional structures of proteins and nucleic acids.[2][4] Uniformly 15N-labeling of a protein allows for the acquisition of high-resolution spectra, which are essential for resonance assignment and structure calculation.

-

Drug Metabolism and Pharmacokinetics (DMPK): 15N-labeled drug candidates are used in preclinical and clinical studies to investigate their absorption, distribution, metabolism, and excretion (ADME) properties.[5] This information is vital for assessing the safety and efficacy of new therapeutic agents.

-

Environmental and Agricultural Science: 15N tracers are used to study nitrogen cycling in ecosystems, including nitrogen fixation, nitrification, and denitrification.[2] In agriculture, 15N-labeled fertilizers help to determine nitrogen uptake efficiency by crops.

Experimental Protocols and Methodologies

The successful application of 15N isotopes relies on robust and well-defined experimental protocols. Below are outlines of key methodologies for proteomics and NMR analysis.

Quantitative Proteomics using 15N Metabolic Labeling

This workflow is a cornerstone of modern proteomics, enabling the comparison of protein expression levels between two cell populations.

Detailed Protocol Outline:

-

Cell Culture and Labeling:

-

Culture two populations of cells. One in standard medium containing 14N nitrogen sources ("light" medium) and the other in a medium where the standard nitrogen source is replaced with a 15N-labeled equivalent ("heavy" medium).

-

Allow the cells to grow for a sufficient number of doublings to ensure near-complete incorporation of the 15N isotope in the experimental population. Labeling efficiency can range from 93-99%.[6]

-

-

Protein Extraction and Quantification:

-

Harvest and lyse the cells from both populations separately.

-

Extract the total protein and accurately determine the protein concentration for each lysate.

-

-

Sample Combination and Digestion:

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Denature the combined protein mixture and digest it into smaller peptides using a protease, most commonly trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptide mixture using liquid chromatography (LC).

-

Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the presence of 14N or 15N.

-

-

Data Analysis:

-

Identify the peptides from the MS/MS spectra.

-

Quantify the relative abundance of the "light" and "heavy" versions of each peptide by comparing their signal intensities in the mass spectrometer.

-

Calculate the protein abundance ratios based on the ratios of their constituent peptides.

-

15N-Labeled Protein Expression and Purification for NMR Spectroscopy

This workflow is fundamental for structural biology studies aiming to determine the three-dimensional structure of a protein.

Detailed Protocol Outline:

-

Protein Expression in E. coli :

-

Transform E. coli with a plasmid containing the gene for the protein of interest.

-

Grow the bacteria in a minimal medium where the sole nitrogen source is 15NH4Cl.[7]

-

Induce protein expression, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

-

Protein Purification:

-

Harvest the bacterial cells and lyse them to release the cellular contents.

-

Purify the 15N-labeled protein from the cell lysate using a series of chromatography steps. A common strategy involves initial purification by affinity chromatography (e.g., using a His-tag), followed by size-exclusion chromatography to ensure a homogenous sample.

-

-

NMR Sample Preparation:

-

Exchange the purified protein into a specific NMR buffer with a defined pH and salt concentration. The pH is often kept below 6.5 to slow the exchange of backbone amide protons with the solvent.[7]

-

Concentrate the protein to a final concentration typically in the range of 0.5 – 1 mM.[7]

-

Add a small percentage of deuterium oxide (D2O) to the sample, which is required for the NMR instrument's lock system.[7]

-

-

NMR Data Acquisition and Analysis:

-

Acquire a series of NMR experiments, starting with a 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectrum. This provides a "fingerprint" of the protein, with one peak for each backbone and sidechain amide group.[8]

-

Perform additional multi-dimensional NMR experiments to assign the chemical shifts of all the atoms in the protein.

-

Collect Nuclear Overhauser Effect (NOE) data to obtain distance restraints between protons that are close in space.

-

Use the assigned chemical shifts and distance restraints to calculate and refine the three-dimensional structure of the protein.[4]

-

Quantitative Data Summary

The following tables summarize key quantitative data related to 15N and its applications.

Table 1: Isotopic Abundance and Properties

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Gyromagnetic Ratio (MHz/T) |

| 14N | 99.635 | 1 | +3.077 |

| 15N | 0.365 | 1/2 | -4.316 |

Table 2: Typical 15N Enrichment Levels in Metabolic Labeling

| Organism/System | Typical Enrichment (%) | Reference |

| E. coli | >98 | [7] |

| Arabidopsis thaliana | 93-99 | [6] |

| Mammalian Cells (in culture) | >95 | [9] |

| Rat (in vivo) | 74-94 | [10] |

Conclusion

The use of 15N-enriched compounds has revolutionized our ability to probe the intricate workings of biological systems at the molecular level. From elucidating complex metabolic pathways to enabling the precise quantification of proteomes and the determination of high-resolution protein structures, the applications of 15N are both broad and impactful. For researchers and professionals in drug development, a thorough understanding of the principles and methodologies behind 15N isotope analysis is essential for leveraging this powerful technology to advance scientific discovery and develop novel therapeutics. As analytical instrumentation continues to improve in sensitivity and resolution, the role of 15N in cutting-edge research is poised to expand even further.

References

- 1. The (15)N isotope effect as a means for correlating phenotypic alterations and affected pathways in a trait anxiety mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 8. protein-nmr.org.uk [protein-nmr.org.uk]

- 9. researchgate.net [researchgate.net]

- 10. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Mass Shift in ¹⁵N Labeled Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a cornerstone of modern proteomics, enabling precise and accurate quantification of proteins and peptides. Among the various labeling strategies, the use of the heavy isotope of nitrogen, ¹⁵N, offers a versatile and powerful approach for metabolic labeling of entire proteomes. This in-depth technical guide explores the fundamental principles behind the mass shift observed in ¹⁵N labeled peptides, provides detailed experimental methodologies, and presents a framework for data analysis.

The core principle of ¹⁵N labeling lies in the substitution of the naturally abundant ¹⁴N isotope with the heavier ¹⁵N isotope within the amino acid building blocks of proteins. This incorporation results in a predictable mass increase in the labeled peptides, which can be readily detected by mass spectrometry. By comparing the mass spectra of labeled and unlabeled samples, researchers can accurately quantify differences in protein abundance, study protein turnover, and gain insights into complex biological processes.

The Core Principle: Mass Shift per Nitrogen Atom

The mass shift observed in a ¹⁵N labeled peptide is directly proportional to the number of nitrogen atoms present in its amino acid sequence. Each nitrogen atom incorporated as ¹⁵N instead of ¹⁴N results in a mass increase of approximately 0.997 Da (the difference between the mass of ¹⁵N and ¹⁴N). For practical purposes in mass spectrometry, this is often approximated as a 1 Da shift per nitrogen atom.

The number of nitrogen atoms varies for each amino acid, leading to a unique mass shift for any given peptide. This predictable relationship is fundamental to the interpretation of mass spectrometry data from ¹⁵N labeling experiments.

Quantitative Data: Mass Shift per Amino Acid

The following table summarizes the number of nitrogen atoms for each of the 20 standard amino acids and the corresponding theoretical mass shift upon complete ¹⁵N labeling. This information is crucial for calculating the expected mass of a labeled peptide and for interpreting the resulting mass spectra.

| Amino Acid | 3-Letter Code | 1-Letter Code | Number of Nitrogen Atoms | Theoretical Mass Shift (Da) |

| Alanine | Ala | A | 1 | ~1 |

| Arginine | Arg | R | 4 | ~4 |

| Asparagine | Asn | N | 2 | ~2 |

| Aspartic Acid | Asp | D | 1 | ~1 |

| Cysteine | Cys | C | 1 | ~1 |

| Glutamic Acid | Glu | E | 1 | ~1 |

| Glutamine | Gln | Q | 2 | ~2 |

| Glycine | Gly | G | 1 | ~1 |

| Histidine | His | H | 3 | ~3 |

| Isoleucine | Ile | I | 1 | ~1 |

| Leucine | Leu | L | 1 | ~1 |

| Lysine | Lys | K | 2 | ~2 |

| Methionine | Met | M | 1 | ~1 |

| Phenylalanine | Phe | F | 1 | ~1 |

| Proline | Pro | P | 1 | ~1 |

| Serine | Ser | S | 1 | ~1 |

| Threonine | Thr | T | 1 | ~1 |

| Tryptophan | Trp | W | 2 | ~2 |

| Tyrosine | Tyr | Y | 1 | ~1 |

| Valine | Val | V | 1 | ~1 |

Experimental Protocols

The successful implementation of ¹⁵N labeling experiments relies on robust and well-defined protocols. Below are detailed methodologies for metabolic labeling in E. coli, a commonly used expression system, and subsequent sample preparation for mass spectrometry analysis.

Metabolic Labeling of Proteins in E. coli with ¹⁵N

This protocol describes the expression of a target protein in E. coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

Materials:

-

E. coli expression strain transformed with the vector containing the gene of interest.

-

Minimal medium plates (e.g., M9 agar) with appropriate antibiotics.

-

M9 minimal medium (10x stock solution).

-

¹⁵NH₄Cl (ammonium chloride with >98% ¹⁵N enrichment).

-

Carbon source (e.g., 20% w/v glucose solution, sterile).

-

Trace elements solution (100x stock).

-

1 M MgSO₄ (sterile).

-

1 M CaCl₂ (sterile).

-

Thiamine and Biotin solutions (1 mg/mL, filter-sterilized).

-

Appropriate antibiotics.

-

Inducing agent (e.g., IPTG).

Protocol:

-

Starter Culture: Pick a single colony from a fresh minimal medium plate and inoculate a 5 mL starter culture of M9 minimal medium containing the appropriate antibiotics and unlabeled (¹⁴N) ammonium chloride. Grow overnight at 37°C with shaking.

-

Main Culture Inoculation: The next day, inoculate 1 L of M9 minimal medium (containing ¹⁵NH₄Cl as the sole nitrogen source, glucose, trace elements, MgSO₄, CaCl₂, thiamine, biotin, and antibiotics) with the overnight starter culture.

-

Cell Growth: Grow the culture at the optimal temperature for protein expression (e.g., 37°C) with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding the appropriate concentration of the inducing agent (e.g., IPTG to a final concentration of 1 mM).

-

Protein Expression: Continue to incubate the culture for the desired period to allow for protein expression (typically 3-16 hours), potentially at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant.

-

Cell Lysis and Protein Purification: The cell pellet can be stored at -80°C or processed immediately. Lyse the cells using appropriate methods (e.g., sonication, French press) and purify the ¹⁵N-labeled protein of interest using standard chromatography techniques.

Sample Preparation for Mass Spectrometry

This protocol outlines the steps for digesting the purified ¹⁵N-labeled protein and preparing the resulting peptides for mass spectrometry analysis.

Materials:

-

Purified ¹⁵N-labeled protein.

-

Unlabeled control protein.

-

Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

-

Reducing agent (e.g., 10 mM Dithiothreitol - DTT).

-

Alkylating agent (e.g., 55 mM Iodoacetamide - IAA).

-

Proteolytic enzyme (e.g., Trypsin, sequencing grade).

-

Quenching solution (e.g., Formic acid).

-

C18 solid-phase extraction (SPE) cartridges or tips for desalting.

-

Mass spectrometry-grade solvents (e.g., acetonitrile, water, formic acid).

Protocol:

-

Protein Denaturation, Reduction, and Alkylation:

-

Denature the purified ¹⁵N-labeled and unlabeled control proteins separately in a denaturing buffer.

-

Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

-

Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.

-

-

Proteolytic Digestion:

-

Dilute the denatured, reduced, and alkylated protein solution with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0) to reduce the urea concentration to less than 1 M.

-

Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.

-

-

Sample Mixing (for relative quantification): Mix the ¹⁵N-labeled and unlabeled peptide samples at a 1:1 ratio.

-

Desalting: Acidify the peptide mixture with formic acid to inactivate the trypsin. Desalt the peptides using C18 SPE cartridges or tips according to the manufacturer's instructions.

-

Sample Concentration and Reconstitution: Dry the desalted peptides using a vacuum centrifuge and reconstitute them in a small volume of an appropriate solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).

Visualizing the Workflow and Principles

Diagrams are essential for understanding complex workflows and relationships. The following visualizations, created using the DOT language, illustrate the key processes in ¹⁵N labeling and analysis.

Caption: A flowchart illustrating the major steps in a typical ¹⁵N metabolic labeling experiment.

Caption: A diagram explaining the relationship between nitrogen count and mass shift.

Data Analysis and Interpretation

The analysis of data from ¹⁵N labeling experiments involves several key steps:

-

Peptide Identification: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides in the sample. Search algorithms must be configured to consider the variable mass shift due to ¹⁵N incorporation.

-

Quantification: The relative abundance of a peptide in the labeled and unlabeled states is determined by comparing the peak intensities or areas of the corresponding isotopic envelopes in the mass spectrum. Specialized software packages, such as MaxQuant or Protein Prospector, are commonly used for this purpose.[1]

-

Determination of Labeling Efficiency: Incomplete labeling can occur, where not all nitrogen atoms are replaced by ¹⁵N. This can affect the accuracy of quantification.[2] The labeling efficiency can be determined by analyzing the isotopic distribution of the labeled peptides and comparing it to theoretical distributions at different enrichment levels.[3] Software tools can assist in calculating and correcting for the labeling efficiency.[4]

-

Addressing Scrambling: In some cases, the ¹⁵N label from one amino acid can be metabolically converted and incorporated into other amino acids, a phenomenon known as "scrambling".[5] This can complicate data analysis and may require specific experimental designs or analytical approaches to mitigate.

Conclusion

¹⁵N metabolic labeling is a robust and widely applicable technique for quantitative proteomics. A thorough understanding of the principles of mass shift, coupled with meticulous experimental execution and sophisticated data analysis, enables researchers to obtain high-quality, quantitative data on a proteome-wide scale. This guide provides a foundational understanding and practical methodologies to empower researchers in their application of this powerful technology.

References

- 1. UWPR [proteomicsresource.washington.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 5. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Isotopic Distribution of (S)-L-Cystine-¹⁵N₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical isotopic distribution of (S)-L-Cystine-¹⁵N₂. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. This document outlines the fundamental principles for calculating the theoretical isotopic distribution, presents the calculated data in a clear format, and provides a detailed experimental protocol for empirical verification using mass spectrometry.

Introduction

(S)-L-Cystine is a dimeric amino acid formed by the oxidation of two L-cysteine residues. The isotopically labeled variant, (S)-L-Cystine-¹⁵N₂, in which both nitrogen atoms are replaced with the stable heavy isotope ¹⁵N, is a valuable tool in various research applications.[][2] These applications include metabolic studies, protein tracking in quantitative proteomics (e.g., SILAC), and as an internal standard for clinical mass spectrometry.[][2]